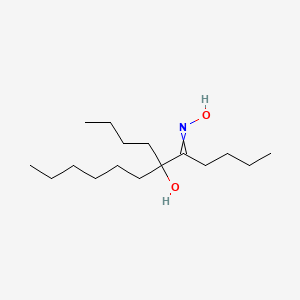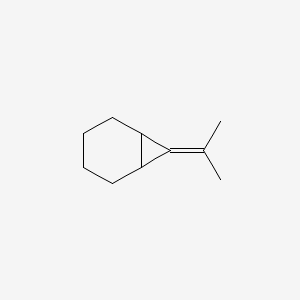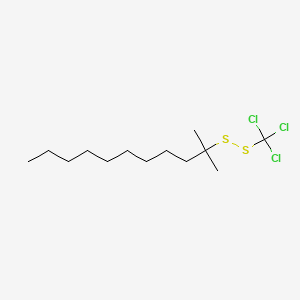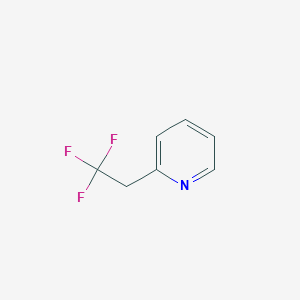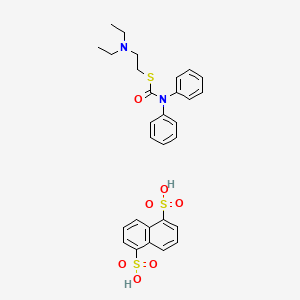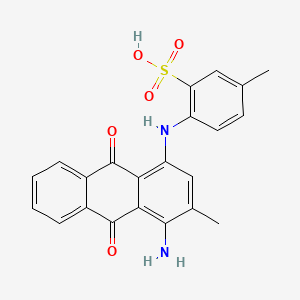
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 4-chlorobutoxy group and two 1,1-dimethylpropyl groups
Méthodes De Préparation
The synthesis of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by treating benzene with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions must be carefully controlled to ensure the formation of the desired product and to minimize side reactions .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into alcohols or alkanes.
Substitution: The presence of the 4-chlorobutoxy group allows for nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: Researchers study this compound for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a range of chemical pathways, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene can be compared to other similar compounds, such as:
1-(4-Chlorobutoxy)-4-(1,1-dimethylpropyl)benzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(4-Chlorobutoxy)-2,4-dimethylbenzene: This compound lacks the 1,1-dimethylpropyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
1-(4-Chlorobutoxy)-2,4-di-tert-butylbenzene: This compound has tert-butyl groups instead of 1,1-dimethylpropyl groups, which can influence its chemical reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63217-25-4 |
|---|---|
Formule moléculaire |
C20H33ClO |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
1-(4-chlorobutoxy)-2,4-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C20H33ClO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,13-14H2,1-6H3 |
Clé InChI |
WQXDZIXHDZKOGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCCl)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


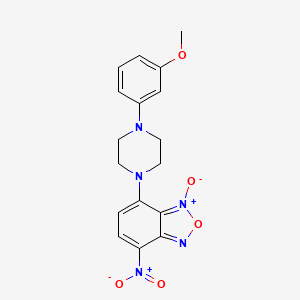
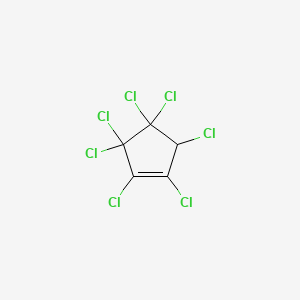
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
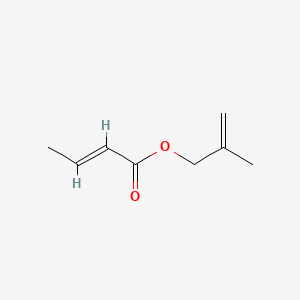
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
